molecular formula C10H15N3O4S B11292420 2-hydroxy-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one

2-hydroxy-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one

Cat. No.: B11292420
M. Wt: 273.31 g/mol
InChI Key: RYDOZWNRNJZFIL-UHFFFAOYSA-N
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Description

2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a piperidine ring, a sulfonyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then reacted with sulfonyl chloride to introduce the sulfonyl group. The final step involves the formation of the dihydropyrimidinone core through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce sulfides .

Scientific Research Applications

2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-hydroxy-1-methylpiperidine share the piperidine ring structure.

    Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides, have similar chemical properties.

    Dihydropyrimidinones: Other dihydropyrimidinone derivatives may have similar biological activities.

Uniqueness

What sets 2-HYDROXY-5-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDROPYRIMIDIN-4-ONE apart is its unique combination of functional groups, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

5-(4-methylpiperidin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O4S/c1-7-2-4-13(5-3-7)18(16,17)8-6-11-10(15)12-9(8)14/h6-7H,2-5H2,1H3,(H2,11,12,14,15)

InChI Key

RYDOZWNRNJZFIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O

solubility

>41 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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